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Introduction
LY3007113 is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-

activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway plays a critical role in

the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α),

interleukin-1 beta (IL-1β), IL-6, and IL-8.[3] These cytokines are implicated in a variety of

inflammatory diseases and are also involved in the tumor microenvironment, promoting cancer

cell survival, growth, and invasion.[3][4] By inhibiting p38 MAPK, LY3007113 is expected to

modulate the production of these key cytokines, representing a therapeutic strategy for various

cancers and inflammatory conditions.[1][3]

These application notes provide detailed protocols for assessing the in vitro effects of

LY3007113 on cytokine production in human peripheral blood mononuclear cells (PBMCs). The

provided methodologies cover multiplex immunoassays, enzyme-linked immunosorbent assays

(ELISA), and intracellular flow cytometry for a comprehensive analysis of the cytokine profile.

Data Presentation
The following tables summarize the expected quantitative data on the dose-dependent effect of

LY3007113 on the secretion of key pro-inflammatory cytokines by lipopolysaccharide (LPS)-

stimulated human PBMCs. The data presented is a representative, hypothetical dataset based

on the known mechanism of action of p38 MAPK inhibitors.
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Table 1: Effect of LY3007113 on Pro-inflammatory Cytokine Secretion (pg/mL) in LPS-

stimulated PBMCs

Treatment TNF-α (pg/mL) IL-6 (pg/mL) IL-8 (pg/mL) IL-1β (pg/mL)

Vehicle Control

(DMSO)
2500 ± 210 3500 ± 300 8000 ± 650 450 ± 40

LY3007113 (10

nM)
1875 ± 150 2800 ± 240 6800 ± 550 360 ± 30

LY3007113 (100

nM)
950 ± 80 1750 ± 150 4000 ± 320 200 ± 18

LY3007113 (1

µM)
375 ± 30 700 ± 60 1600 ± 130 75 ± 8

Table 2: Percent Inhibition of Cytokine Secretion by LY3007113 in LPS-stimulated PBMCs

LY3007113
Concentration

TNF-α
Inhibition (%)

IL-6 Inhibition
(%)

IL-8 Inhibition
(%)

IL-1β Inhibition
(%)

10 nM 25% 20% 15% 20%

100 nM 62% 50% 50% 56%

1 µM 85% 80% 80% 83%

Experimental Protocols
Protocol 1: In Vitro Treatment of PBMCs with LY3007113
and Stimulation
This protocol describes the preparation and treatment of human PBMCs to assess the effect of

LY3007113 on cytokine production.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)
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Roswell Park Memorial Institute (RPMI) 1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS) from E. coli O111:B4

LY3007113

Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS)

96-well cell culture plates

Procedure:

PBMC Isolation and Culture: Isolate PBMCs from healthy human donor blood using Ficoll-

Paque density gradient centrifugation. Wash the cells with PBS and resuspend in RPMI 1640

medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in

100 µL of culture medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow cells

to adhere.

LY3007113 Preparation and Pre-treatment: Prepare a stock solution of LY3007113 in

DMSO. Serially dilute the stock solution in culture medium to achieve the desired final

concentrations (e.g., 10 nM, 100 nM, 1 µM). Add 50 µL of the diluted LY3007113 solutions or

vehicle control (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.

LPS Stimulation: Prepare a 1 µg/mL solution of LPS in culture medium. Add 50 µL of the LPS

solution to each well (final concentration 200 ng/mL), except for the unstimulated control

wells.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully

collect the supernatant from each well for cytokine analysis. Store the supernatants at -80°C

until use.

Protocol 2: Multiplex Cytokine Profiling using Luminex
Assay
This protocol outlines the procedure for the simultaneous measurement of multiple cytokines in

the collected cell culture supernatants using a bead-based multiplex immunoassay.

Materials:

Luminex multiplex cytokine assay kit (e.g., Human Proinflammatory Cytokine Panel)

Collected cell culture supernatants

Assay buffer

Biotinylated detection antibody cocktail

Streptavidin-Phycoerythrin (PE)

Wash buffer

Luminex instrument (e.g., Bio-Plex 200)

96-well filter plate

Procedure:

Reagent Preparation: Prepare all reagents, standards, and samples according to the

manufacturer's instructions provided with the Luminex kit.

Assay Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and then aspirate

the buffer using a vacuum manifold.

Bead Addition: Add the antibody-coupled magnetic beads to each well.
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Washing: Wash the beads twice with wash buffer using the vacuum manifold.

Sample and Standard Incubation: Add 50 µL of standards and collected cell culture

supernatants to the appropriate wells. Incubate on a plate shaker at room temperature for 2

hours.

Detection Antibody Incubation: Wash the plate three times with wash buffer. Add the

biotinylated detection antibody cocktail to each well and incubate on a plate shaker at room

temperature for 1 hour.

Streptavidin-PE Incubation: Wash the plate three times with wash buffer. Add Streptavidin-

PE to each well and incubate on a plate shaker at room temperature for 30 minutes.

Data Acquisition: Wash the plate three times with wash buffer. Resuspend the beads in

sheath fluid and acquire the data using a Luminex instrument.

Data Analysis: Analyze the data using the instrument's software to determine the

concentration of each cytokine in the samples based on the standard curve.

Protocol 3: Single Cytokine Quantification using ELISA
This protocol provides a method for measuring the concentration of a single cytokine (e.g.,

TNF-α) in the collected supernatants.

Materials:

ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit)

Collected cell culture supernatants

Coating antibody

Blocking buffer

Detection antibody (biotinylated)

Streptavidin-HRP
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TMB substrate

Stop solution

Wash buffer

96-well ELISA plate

Microplate reader

Procedure:

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room

temperature.

Sample and Standard Incubation: Wash the plate and add standards and collected cell

culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody.

Incubate for 1 hour at room temperature.

Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30

minutes at room temperature.

Color Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30

minutes.

Reaction Stopping and Reading: Add the stop solution to each well and read the absorbance

at 450 nm using a microplate reader.

Data Analysis: Calculate the cytokine concentrations in the samples by plotting a standard

curve.

Protocol 4: Intracellular Cytokine Staining and Flow
Cytometry
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This protocol describes the detection of intracellular cytokine production at the single-cell level.

Materials:

Treated and stimulated PBMCs

Brefeldin A or Monensin (protein transport inhibitors)

Flow cytometry antibodies for cell surface markers (e.g., CD3, CD14)

Fixation/Permeabilization buffer

Intracellular antibodies for cytokines (e.g., anti-TNF-α, anti-IL-6)

Flow cytometry staining buffer

Flow cytometer

Procedure:

Protein Transport Inhibition: During the last 4-6 hours of the 24-hour LPS stimulation, add a

protein transport inhibitor (e.g., Brefeldin A) to the cell culture to allow for the accumulation of

intracellular cytokines.

Cell Harvesting and Surface Staining: Harvest the cells and wash with flow cytometry

staining buffer. Stain for cell surface markers for 30 minutes on ice.

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a

commercial fixation/permeabilization kit according to the manufacturer's protocol.

Intracellular Staining: Wash the cells with permeabilization buffer and then stain with

fluorescently labeled antibodies against the intracellular cytokines of interest for 30 minutes

at room temperature.

Data Acquisition: Wash the cells and resuspend in flow cytometry staining buffer. Acquire the

data on a flow cytometer.
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Data Analysis: Analyze the flow cytometry data to determine the percentage of specific cell

populations (e.g., monocytes, T cells) producing each cytokine and the mean fluorescence

intensity.
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Click to download full resolution via product page

Caption: p38 MAPK Signaling Pathway and the Point of Inhibition by LY3007113.
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Caption: Experimental Workflow for Cytokine Profiling in Response to LY3007113.
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Caption: Logical Relationship of LY3007113 Mechanism of Action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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